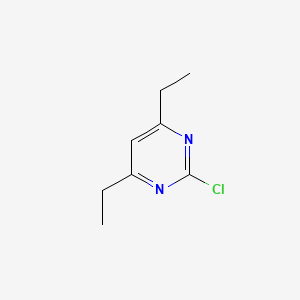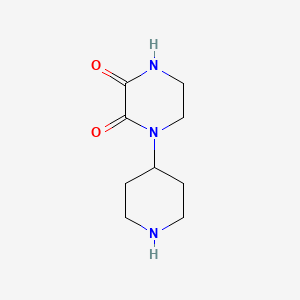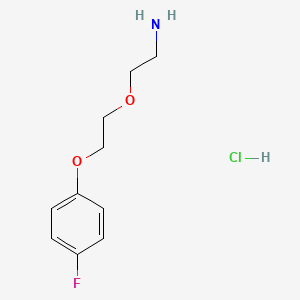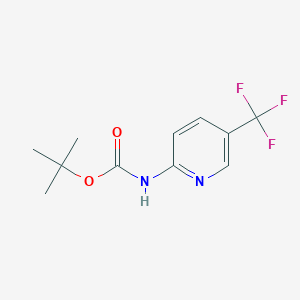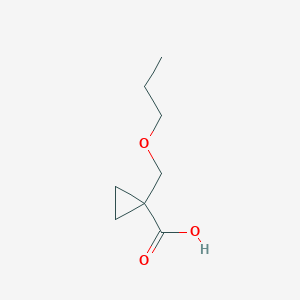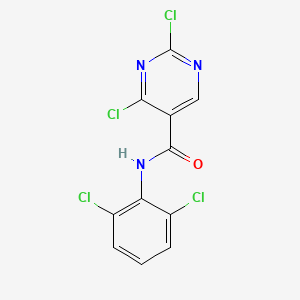
2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide is based on a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers .Chemical Reactions Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Applications De Recherche Scientifique
1. Regioselective Synthesis of New Pyrimidine Derivatives
- Summary of Application: 2,4-Dichloropyrimidine is used in the synthesis of new pyrimidine derivatives using organolithium reagents. The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Methods of Application: The synthesis involves the use of organolithium reagents for the introduction of a new hydrophobic side chain. The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
- Results or Outcomes: The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity with the serotonin (5-HT) receptor sites .
2. Anti-Inflammatory Activities of Pyrimidines
- Summary of Application: Pyrimidines, including 2,4-Dichloropyrimidine, display a range of pharmacological effects including anti-inflammatory activities .
- Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
3. One-Pot, Regioselective Double Suzuki Coupling Reaction
- Summary of Application: 2,4-Dichloropyrimidine is used in a one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .
- Methods of Application: The reaction involves the use of organolithium reagents for the introduction of a new hydrophobic side chain .
- Results or Outcomes: The synthesis of medicinally important 4-aryl-5-pyrimidinylimidazoles .
4. Synthesis of Disubstituted Pyrimidines
- Summary of Application: 4,6-Dichloropyrimidine, a similar compound, is used as a starting reagent for the synthesis of disubstituted pyrimidines .
- Methods of Application: The synthesis involves tandem amination and Suzuki-Miyaura cross-coupling .
- Results or Outcomes: The synthesis results in the formation of biarylpyrimidines .
5. Inhibition of Sulfotransferases
- Summary of Application: 2,4-Dichloro-6-nitrophenol, another similar compound, is a specific inhibitor of sulfotransferases .
- Methods of Application: The compound is used to reduce the neosynthesis of [3H] pregnenolone sulfate (Δ5 PS) and [3H]dehydroepiandrosterone sulfate (DHEAS) .
- Results or Outcomes: The inhibition of these sulfotransferases can have significant effects on hormonal balance .
6. Synthesis of 4-Aryl-5-pyrimidinylimidazoles
- Summary of Application: 2,4-Dichloropyrimidine is used in the synthesis of medicinally important 4-aryl-5-pyrimidinylimidazoles .
- Methods of Application: The synthesis involves a one-pot, regioselective double Suzuki coupling reaction .
- Results or Outcomes: The synthesis results in the formation of diarylated pyrimidines .
7. Biarylpyrimidine Synthesis
- Summary of Application: 4,6-Dichloropyrimidine, a similar compound, is used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
- Methods of Application: The synthesis involves tandem amination and Suzuki-Miyaura cross-coupling .
- Results or Outcomes: The synthesis results in the formation of disubstituted pyrimidines .
8. Inhibition of Sulfotransferases
- Summary of Application: 2,4-Dichloro-6-nitrophenol, another similar compound, is a specific inhibitor of sulfotransferases .
- Methods of Application: The compound is used to reduce the neosynthesis of [3H] pregnenolone sulfate (Δ5 PS) and [3H]dehydroepiandrosterone sulfate (DHEAS) .
- Results or Outcomes: The inhibition of these sulfotransferases can have significant effects on hormonal balance .
Propriétés
IUPAC Name |
2,4-dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl4N3O/c12-6-2-1-3-7(13)8(6)17-10(19)5-4-16-11(15)18-9(5)14/h1-4H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDYHOMYWMROCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C2=CN=C(N=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



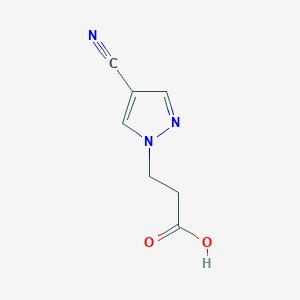
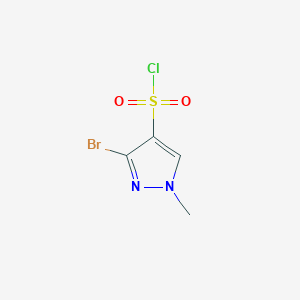
![2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2)](/img/structure/B1457687.png)

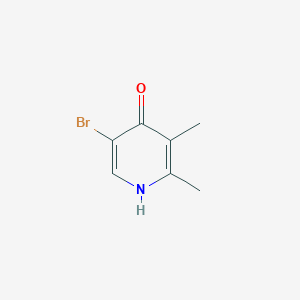
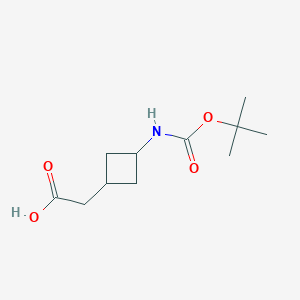

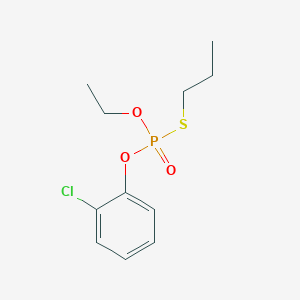
![2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline](/img/structure/B1457698.png)
